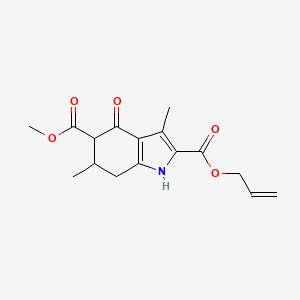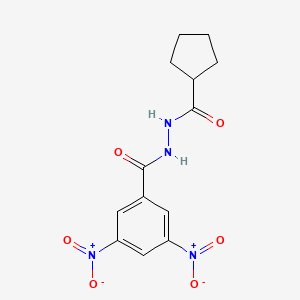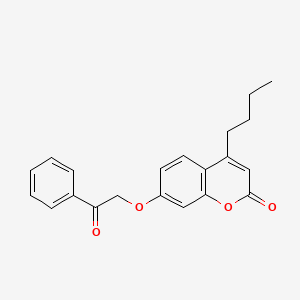![molecular formula C21H26N2O4 B4771110 1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4771110.png)
1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine
Overview
Description
1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine, also known as MPMP, is a chemical compound that belongs to the class of piperazine derivatives. MPMP has been studied for its potential as a therapeutic agent for various medical conditions.
Mechanism of Action
The exact mechanism of action of 1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine is not fully understood. However, it has been shown to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. It is also believed to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal studies. It has also been shown to improve motor function in animal models of Parkinson's disease. Additionally, 1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine in lab experiments is its ability to selectively target certain receptors in the brain. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation is that the exact mechanism of action of 1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Parkinson's disease. Another area of interest is its potential as a treatment for anxiety and depression. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine and its effects on different neurotransmitter systems.
Scientific Research Applications
1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has been studied for its potential as a therapeutic agent for various medical conditions, including anxiety, depression, and schizophrenia. It has also been studied for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-16(27-20-7-5-4-6-19(20)26-3)21(24)23-14-12-22(13-15-23)17-8-10-18(25-2)11-9-17/h4-11,16H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDMZFNUASWCKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4771030.png)
![N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4771036.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4771050.png)

![5-({[4-(acetylamino)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4771063.png)

![N-allyl-2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4771080.png)



![4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid](/img/structure/B4771103.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4771118.png)

![2-[(2,6-diethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4771145.png)